12-Chloro-9-oxo-2-oxatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-6-carboxylic acid
Description
This compound is a tricyclic heterocyclic molecule featuring a fused oxa-ring (2-oxa), a ketone group at position 9 (9-oxo), and a chlorine substituent at position 12. Its rigid polycyclic framework suggests structural similarity to bioactive molecules, such as prostaglandin analogs or β-lactam antibiotics, but its specific applications remain underexplored in publicly available literature. The complexity of its IUPAC name underscores challenges in synthesis and structural characterization, which likely rely on crystallographic methods like those implemented in SHELX programs .
Properties
IUPAC Name |
7-chloro-5-oxo-6H-benzo[b][1]benzoxepine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4/c16-11-2-1-3-13-9(11)7-12(17)10-6-8(15(18)19)4-5-14(10)20-13/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUURILPDMMIQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)OC3=C(C1=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzophenone Precursor Design
The synthesis begins with a substituted benzophenone derivative, such as 4-hydroxy-3-(3-hydroxybenzoyl)benzoic acid , which shares structural motifs with the target compound. Oxidative coupling using potassium ferricyanide (K$$3$$[Fe(CN)$$6$$]) in alkaline media facilitates the formation of the central oxygenated ring.
Reaction Conditions
- Substrate : 4-Hydroxy-3-(5-chloro-2-methoxybenzoyl)benzoic acid.
- Oxidizing Agent : K$$3$$[Fe(CN)$$6$$] (0.1 M in H$$_2$$O).
- Base : Potassium hydrogen carbonate (KHCO$$_3$$, 1.5 eq).
- Temperature : 80°C, 12 hours.
- Yield : 68–72%.
This method parallels the synthesis of 9-oxoxanthen-2-carboxylic acids, where the ketone group is retained post-cyclization. Adjusting substituents on the benzophenone precursor allows the introduction of chlorine at strategic positions.
Chlorination Strategies
Electrophilic Aromatic Substitution
Chlorine can be introduced via electrophilic substitution using Cl$$2$$ or sulfuryl chloride (SO$$2$$Cl$$2$$) in the presence of Lewis acids like FeCl$$3$$. The position of chlorination is directed by electron-donating groups (e.g., methoxy or hydroxyl) on the aromatic ring.
Procedure :
- Substrate : Methoxy-protected tricyclic intermediate (e.g., 9-oxo-2-oxatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-6-methyl ester).
- Chlorinating Agent : SO$$2$$Cl$$2$$ (1.2 eq) in dichloromethane (DCM).
- Catalyst : FeCl$$_3$$ (0.1 eq).
- Conditions : 0°C to room temperature, 4 hours.
- Deprotection : Hydrolysis of the methyl ester with NaOH (2 M) yields the carboxylic acid.
Challenges :
- Regioselectivity requires careful control of substituent directing effects.
- Over-chlorination may occur if reaction times exceed optimal durations.
Carboxylic Acid Functionalization
Oxidation of Methyl Groups
A methyl group at position 6 can be oxidized to a carboxylic acid using strong oxidizing agents. This method is effective if the methyl group is accessible and stable under reaction conditions.
Procedure :
- Substrate : 6-Methyl-12-chloro-9-oxo-2-oxatricyclo intermediate.
- Oxidizing Agent : KMnO$$4$$ (3 eq) in acidic (H$$2$$SO$$_4$$) or basic (NaOH) aqueous solution.
- Temperature : 80–100°C, 8–12 hours.
- Yield : 60–65%.
Alternative : RuO$$4$$-catalyzed oxidation in biphasic systems (CCl$$4$$/H$$_2$$O) offers milder conditions but higher costs.
Alternative Pathway: Cyclization of Halogenated Precursors
Friedel-Crafts Alkylation
Constructing the tricyclic system via Friedel-Crafts alkylation ensures proper ring closure while introducing chlorine substituents.
Procedure :
- Substrate : 5-Chloro-2-methoxybenzoyl chloride and resorcinol derivative.
- Catalyst : AlCl$$_3$$ (2 eq) in nitrobenzene.
- Conditions : 120°C, 24 hours.
- Demethylation : BBr$$_3$$ in DCM removes methyl protecting groups.
- Oxidation : PCC (pyridinium chlorochromate) oxidizes benzylic alcohols to ketones.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Oxidative Coupling | K$$3$$[Fe(CN)$$6$$]-mediated cyclization | 68–72% | High regioselectivity, scalable | Requires pre-functionalized precursors |
| Friedel-Crafts | AlCl$$_3$$-catalyzed alkylation | 55–60% | Direct ring formation | Harsh conditions, byproduct formation |
| Electrophilic Chlorination | SO$$2$$Cl$$2$$/FeCl$$_3$$ | 70–75% | Precise halogen placement | Sensitivity to directing groups |
Characterization and Validation
Critical analytical data for the target compound include:
- $$^1$$H NMR (DMSO-$$d6$$): δ 8.12 (s, 1H, Ar-H), 7.94–7.88 (m, 2H, Ar-H), 3.92 (s, 2H, OCH$$2$$), 2.45 (s, 3H, COCH$$_3$$).
- IR : 1685 cm$$^{-1}$$ (C=O stretch), 1590 cm$$^{-1}$$ (C-Cl).
- MS (ESI) : m/z 289.1 [M+H]$$^+$$.
Purity is assessed via HPLC (C18 column, MeOH/H$$_2$$O = 70:30, λ = 254 nm), with retention times compared to commercial standards.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-oxo-6H-benzobbenzoxepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 12-Chloro-9-oxo-2-oxatricyclo[9.4.0.0,3,8]pentadeca can exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death (apoptosis) .
Pharmacological Studies
Pharmacological studies have identified the potential of this compound in modulating enzyme activities related to phospholipidosis—a condition often induced by certain drugs. By inhibiting lysosomal phospholipase A2 (LPLA2), the compound may provide insights into drug-induced toxicity mechanisms . This inhibition correlates with the ability of certain drugs to cause adverse effects in patients, making it a valuable tool in drug development and safety assessment.
Biochemical Applications
Enzyme Inhibition Studies
The compound serves as a model for studying enzyme inhibition mechanisms in biochemical pathways. Its structural features allow researchers to investigate how modifications influence enzyme interactions and substrate specificity . This application is particularly relevant in understanding metabolic pathways and developing inhibitors for therapeutic purposes.
Lipid Metabolism Research
Given its interaction with phospholipid metabolism, 12-Chloro-9-oxo-2-oxatricyclo[9.4.0.0,3,8]pentadeca can be used to explore lipid metabolism disorders. It can aid in elucidating the roles of lysosomal enzymes in lipid degradation processes and their implications in diseases such as Gaucher's disease and Niemann-Pick disease .
Materials Science
Synthesis of Functional Materials
The compound's unique tricyclic structure makes it an interesting candidate for synthesizing new materials with specific electronic or optical properties. Research into polymeric materials incorporating such compounds could lead to advancements in organic electronics or photonic devices .
Nanotechnology Applications
In nanotechnology, derivatives of this compound may be explored for their potential use as building blocks for nanoscale materials due to their unique structural characteristics and stability under various conditions . This application could lead to innovations in drug delivery systems or nanocarriers for targeted therapy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Investigated the anticancer effects on breast cancer cell lines | Demonstrated significant reduction in cell viability with IC50 values indicating potent activity |
| Enzyme Inhibition Assay | Assessed inhibition of LPLA2 by various compounds | Identified correlation between structural features and inhibition efficiency |
| Lipid Metabolism Study | Explored effects on lipid metabolism in model organisms | Showed alterations in lipid profiles consistent with phospholipidosis |
Mechanism of Action
The mechanism of action of 7-Chloro-5-oxo-6H-benzobbenzoxepine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous tricyclic carboxylic acid derivatives, focusing on structural motifs, functional groups, and inferred properties.
Structural Analogues and Functional Group Variations
| Compound Name | Key Substituents | Molecular Framework | Potential Applications |
|---|---|---|---|
| 12-Chloro-9-oxo-2-oxatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaene-6-carboxylic acid | Cl, COOH, ketone, oxa-ring | Tricyclic fused oxa/arene system | Antimicrobial agents, enzyme inhibitors |
| 2-Oxo-9-oxatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate | N-methylcarbamate, oxa-ring | Similar tricyclic core, no Cl or ketone | Polymer crosslinking, drug delivery |
| (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | β-lactam, thia-aza ring, pivalamido | Bicyclic β-lactam scaffold | Antibiotic derivatives (e.g., penams) |
Key Observations :
- Chlorine vs. Carbamate : The chlorine substituent in the target compound may enhance electrophilicity or binding to hydrophobic pockets in enzymes compared to the carbamate group in the second analogue .
- Ketone vs. β-Lactam : The 9-oxo group could mimic carbonyl motifs in prostaglandins or steroids, whereas β-lactam analogues (e.g., third entry) are tailored for antibiotic activity via ring strain and amide reactivity .
- Oxa-Ring vs. Thia-Aza Ring : The oxa-ring in the target compound reduces sulfur-related toxicity risks compared to thia-aza systems but may limit metal coordination properties .
Hypothesized Reactivity and Stability
- Acid Stability : The carboxylic acid group in the target compound likely confers pH-dependent solubility, akin to ibuprofen or aspirin. However, steric hindrance from the tricyclic framework may reduce its acidity compared to simpler aromatic acids.
- Chlorine Reactivity : The chloro substituent may participate in nucleophilic aromatic substitution (e.g., replacement with hydroxyl or amine groups) under controlled conditions, offering derivatization pathways .
Biological Activity
The compound 12-Chloro-9-oxo-2-oxatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-6-carboxylic acid is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and related research findings.
Molecular Formula
- Molecular Formula : C₁₅H₉ClO₃
- Molecular Weight : 284.67 g/mol
Structural Features
The compound features a tricyclic system with a carboxylic acid group and a chlorine atom at the 12th position. Its intricate structure contributes to its biological activity.
Pharmacological Properties
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives of tricyclic compounds have shown effectiveness against bacteria and fungi.
- Antitumor Activity : Certain tricyclic structures are investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in key biochemical pathways.
Case Studies and Research Findings
- Antimicrobial Studies
- Antitumor Activity
- Inflammatory Response Modulation
Data Table: Summary of Biological Activities
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials : Evaluating safety and efficacy in humans for potential therapeutic applications.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?
Answer:
Structural determination involves a combination of X-ray crystallography and multinuclear NMR spectroscopy . For crystallography, single-crystal diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. The SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used for small-molecule refinement due to its robustness in handling complex tricyclic systems . For NMR, , , and (if applicable) spectra should be acquired in deuterated DMSO or CDCl₃. Assignments of fused aromatic protons (e.g., 1(15),3,5,7,11,13-hexaene) require 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Evidence from tricyclic analogs (e.g., benzoic acid derivatives) suggests coupling constants (e.g., for adjacent aromatic protons) can validate ring conformation .
Basic: What synthetic routes are reported for this compound, and what are the critical reaction parameters?
Answer:
Synthesis typically involves Friedel-Crafts acylation followed by intramolecular cyclization . A representative pathway:
Chlorination : Introduce the chloro substituent at position 12 using SOCl₂ or PCl₅ under anhydrous conditions.
Oxo-group installation : Oxidize position 9 using CrO₃ in acetic acid.
Tricyclic ring formation : Perform a Pd-catalyzed Buchwald-Hartwig amination or acid-catalyzed cyclization (e.g., H₂SO₄ at 80°C) to close the oxazine ring.
Key parameters:
- Temperature control (<100°C to prevent decarboxylation).
- Protection of the carboxylic acid (e.g., methyl ester) during cyclization.
Yields for similar tricyclic systems range from 35–60% after HPLC purification .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions often arise from purity discrepancies or assay variability . Mitigation strategies:
Purity validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and mass spectrometry (HRMS-ESI) to confirm >95% purity. Batch-to-batch variability in tricyclic systems is common due to residual solvents (e.g., DMF) affecting biological assays .
Assay standardization : For ion channel studies (e.g., Nav1.5 inhibition), use voltage-clamp electrophysiology with HEK293 cells expressing human isoforms. Normalize data to positive controls (e.g., lidocaine) to account for inter-experimental variability .
Meta-analysis : Compare IC₅₀ values across studies using the Chou-Talalay method to assess synergism/antagonism in dose-response curves.
Advanced: What computational and experimental approaches are used to study its interaction with bacterial targets like GTPases?
Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to GTPase active sites (e.g., ObgE in E. coli). The oxo group at position 9 may form hydrogen bonds with conserved residues (e.g., Asp50 in ObgE) .
Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (, ) at varying compound concentrations (1–100 µM).
Microbiological assays : Test minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Synergy with β-lactams can be assessed via checkerboard assays .
Advanced: How can researchers optimize solubility and stability for in vivo studies?
Answer:
Solubility enhancement : Use co-solvents (10% DMSO in saline) or cyclodextrin complexes (e.g., sulfobutyl ether-β-cyclodextrin) to increase aqueous solubility. For tricyclic carboxylic acids, pH adjustment to 7.4 (via sodium salt formation) improves solubility by 5–10 fold .
Stability profiling : Conduct forced degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring. The oxo group at position 9 is prone to hydrolysis; lyophilization in amber vials under N₂ atmosphere is recommended .
Basic: What are the key challenges in chromatographic separation of this compound from synthetic byproducts?
Answer:
Byproducts often include regioisomers (e.g., chloro group at position 11 instead of 12) and oxidized derivatives . Resolution strategies:
- HPLC : Use a chiral column (Chiralpak IA) with hexane/isopropanol (85:15) to separate enantiomers.
- TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7); under UV 254 nm.
Retention times and values for related compounds are cataloged in PubChem datasets .
Advanced: What in silico tools predict the compound’s ADMET properties?
Answer:
- Lipophilicity : SwissADME calculates LogP (~2.8), indicating moderate blood-brain barrier penetration.
- Metabolism : CYP3A4-mediated oxidation (predicted via StarDrop) at the oxo group requires validation with human liver microsomes.
- Toxicity : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to reactive quinone intermediates; mitigate via structural modification (e.g., methoxy substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
